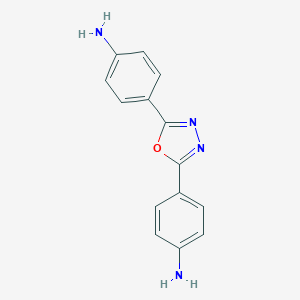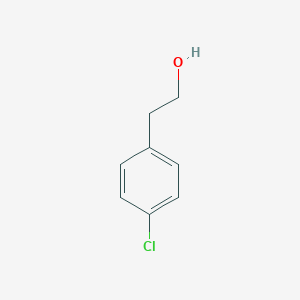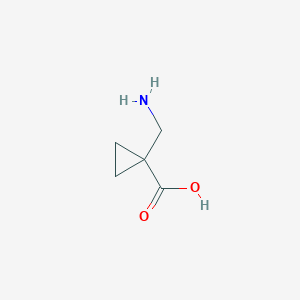
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
Vue d'ensemble
Description
“4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline” is a chemical compound with the molecular formula C14H12N4O and a molecular weight of 252.277 . It is also known as Benzenamine, 4,4’- (1,3,4-oxadiazole-2,5-diyl)bis- .
Molecular Structure Analysis
The molecular structure of “4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline” is planar. The terminal rings make a dihedral angle of 7.91 (6) with each other and dihedral angles of 6.02 (1) and 6.50 (8) with the central ring .Physical And Chemical Properties Analysis
“4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline” has a LogP value of 1.57 . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
Synthesis and Material Applications
Synthesis and Characterization of Novel Conjugated Polyoxadiazoles Novel conjugated polyoxadiazoles with Schiff base structures were synthesized using 4,4'-(1,3,4-oxadiazole-2,5-diyl)dianiline. These polymers exhibited high thermal stability, good solubility in organic solvents, and strong UV and fluorescence emissions, showcasing their potential in material science and engineering applications (Sheng‐Yi Shi et al., 2007).
Blue Light-Emitting Polyamide and Poly(amide-imide)s A novel diamine monomer containing a 1,3,4-oxadiazole ring was synthesized and used to create polyamide and poly(amide-imide)s. These materials showed excellent film-forming abilities, high thermal stability, and displayed fluorescence in the blue region, indicating their potential use in optoelectronic devices (C. Hamciuc et al., 2015).
Synthetic Routes for Obtaining 1,3,4-Oxadiazoles This paper reviews various synthetic methods for creating 1,3,4-oxadiazole derivatives. It highlights the versatility of the oxadiazole core in chemical modifications and its significant role in drug structures and other biologically active compounds (2020).
Biological and Energetic Material Applications
Ammonium Formate-Pd/C Reducing System This research outlines a new reducing system for 1,2,4-oxadiazoles, leading to the synthesis of various compounds with potential anti-diabetic activity, showcasing the biological applications of oxadiazole derivatives (Paola Marzullo et al., 2021).
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives This paper reviews the antimicrobial activities of 2,5-disubstituted 1,3,4-oxadiazole derivatives. Some derivatives showed higher activity than existing antibiotics, indicating their potential as leads for new antimicrobial agents (Sahil Kumar et al., 2022).
Energetic Compounds Featuring Bi(1,3,4-oxadiazole) A new family of insensitive energetic materials featuring bi(1,3,4-oxadiazole) was synthesized. The compounds showed high thermal stability and sensitivity lower than RDX, indicating their potential as less sensitive energetic materials (Jiawei Tian et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been studied for their interaction with trypanosoma cruzi cysteine protease cruzain
Mode of Action
It’s worth noting that similar compounds have been studied for their interaction with targets using molecular docking . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Analyse Biochimique
Biochemical Properties
4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may have implications for the compound’s pharmacological activity and toxicity. Additionally, 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline has been found to exhibit antioxidant properties, which can protect cells from oxidative stress and damage .
Cellular Effects
The effects of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the activity of certain kinases, which play a key role in cell signaling and proliferation . Furthermore, 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . These effects highlight the potential of this compound as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of action of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their active sites and preventing substrate access . Additionally, 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive species . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses .
Dosage Effects in Animal Models
The effects of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the formation of reactive intermediates and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of various metabolites, some of which may have distinct biological activities. For example, the oxidative metabolism of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline can produce reactive intermediates that can interact with cellular macromolecules and induce oxidative stress . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in energy production and detoxification .
Transport and Distribution
The transport and distribution of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins and be distributed to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline can influence its biological activity and toxicity.
Subcellular Localization
The subcellular localization of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline is an important factor that determines its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline to specific organelles can be mediated by targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can exert its effects on energy production and oxidative stress responses .
Propriétés
IUPAC Name |
4-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZXFMSIHMJQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178949 | |
| Record name | 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672099 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
2425-95-8 | |
| Record name | 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(1,3,4-oxadiazole-2,5-diyl)dianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-(1,3,4-OXADIAZOLE-2,5-DIYL)DIANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9MHD9U8KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)
![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)


![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)

